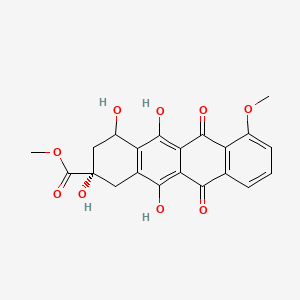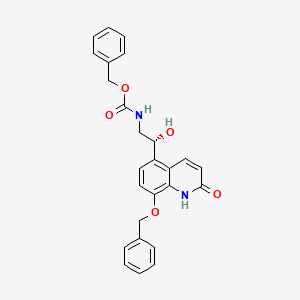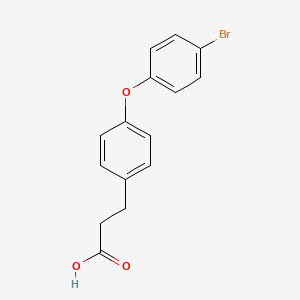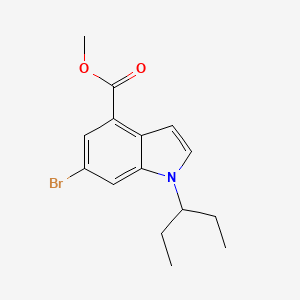
PDdB-Pfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide , is a reducible antibody-drug conjugate (ADC) linker. It is designed for agents targeting the extracellular loop 1 (ECL1) of transmembrane 4 L6 family member 1 (TM4SF1) . This compound is primarily used in research settings and is not intended for human consumption .
Vorbereitungsmethoden
The preparation of PDdB-Pfp involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is produced in research laboratories under stringent conditions to ensure purity and consistency.
Analyse Chemischer Reaktionen
PDdB-Pfp undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide group.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in organic solvents at controlled temperatures.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
PDdB-Pfp has several applications in scientific research:
Chemistry: It is used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are important in targeted drug delivery systems.
Biology: The compound is used to study the interactions between drugs and their targets, particularly in the context of cancer research.
Medicine: While not used directly in medicine, this compound is crucial in the development of new therapeutic agents.
Industry: The compound is used in the production of research chemicals and in the development of new materials
Wirkmechanismus
PDdB-Pfp functions as a cleavable ADC linker. It targets the extracellular loop 1 (ECL1) of TM4SF1. The mechanism involves the cleavage of the linker under specific conditions, releasing the active drug at the target site. This targeted delivery enhances the efficacy of the drug while minimizing side effects .
Vergleich Mit ähnlichen Verbindungen
PDdB-Pfp is unique due to its specific targeting of TM4SF1 and its cleavable nature. Similar compounds include:
Succinic Anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic Acid: A cleavable ADC linker used in the synthesis of ADCs and PROTACs
This compound stands out due to its specific design for targeting TM4SF1 and its ability to be cleaved under specific conditions, making it highly effective in targeted drug delivery systems.
Eigenschaften
Molekularformel |
C17H14F5NO2S2 |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate |
InChI |
InChI=1S/C17H14F5NO2S2/c1-17(2,27-26-9-5-3-4-8-23-9)7-6-10(24)25-16-14(21)12(19)11(18)13(20)15(16)22/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
AYVZOOXFTJNGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)





![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)

![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
